1,7-Difluoro-4-methoxyisoquinoline
Description
1,7-Difluoro-4-methoxyisoquinoline is an aromatic heterocyclic compound featuring a fused benzene-pyridine core (isoquinoline scaffold) substituted with two fluorine atoms at positions 1 and 7 and a methoxy group at position 2. This substitution pattern confers distinct electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Fluorine atoms enhance metabolic stability and lipophilicity, while the methoxy group may influence binding interactions in biological systems.
Properties
Molecular Formula |
C10H7F2NO |
|---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
1,7-difluoro-4-methoxyisoquinoline |
InChI |
InChI=1S/C10H7F2NO/c1-14-9-5-13-10(12)8-4-6(11)2-3-7(8)9/h2-5H,1H3 |
InChI Key |
OCGLICGSFYWCMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C2=C1C=CC(=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Core Structure: Unlike the aromatic isoquinoline in the target compound, Compounds 23 and 25 are tetrahydroisoquinolines (saturated rings), which reduce planarity and alter electronic properties.
- Substituent Effects: Fluorine vs. Methoxy: The difluoro substitution in the target compound enhances electronegativity and bioavailability compared to the methoxy-rich Compound 24. Ester vs.
Key Observations :
- Compound 23’s moderate yield (42%) reflects challenges in alkylation steps, while Compound 25’s higher yield (74%) suggests efficient hydrolysis .
Research Findings and Implications
- Electronic Effects: Fluorine’s electron-withdrawing nature in this compound likely increases electrophilicity compared to methoxy-dominated derivatives like Compound 25.
- Synthetic Feasibility: The evidence highlights the utility of DMF as a solvent and alkylation/hydrolysis steps for tetrahydroisoquinolines, but fluorinated aromatic analogs may require specialized reagents (e.g., Selectfluor®).
- Biological Potential: While the evidence compounds focus on methoxy and pyridyl groups for antitumor activity, fluorinated isoquinolines are understudied but promising due to their enhanced stability and selectivity.
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